δ-Tocotrienol-d6 δ-Tocotrienol-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199161
InChI:
SMILES:
Molecular Formula: C₂₇H₃₄D₆O₂
Molecular Weight: 402.64

δ-Tocotrienol-d6

CAS No.:

Cat. No.: VC0199161

Molecular Formula: C₂₇H₃₄D₆O₂

Molecular Weight: 402.64

* For research use only. Not for human or veterinary use.

δ-Tocotrienol-d6 -

Specification

Molecular Formula C₂₇H₃₄D₆O₂
Molecular Weight 402.64

Introduction

Chemical Characteristics of δ-Tocotrienol-d6

δ-Tocotrienol-d6 retains the core structure of δ-tocotrienol but incorporates deuterium at specific positions. Key chemical properties include:

Molecular Structure and Formula

The compound’s molecular formula is C₂₇H₃₄D₆O₂, with a molecular weight of 402.64 g/mol . Its structure consists of:

  • A chroman-6-ol core (2,2-dimethyl-2H-1-benzopyran-6-ol)

  • A deuterated farnesyl chain (4,8,12-trimethyl-3,7,11-tridecatrienyl-d6)

  • Hydroxyl and methyl groups at specific positions .

The deuterium substitution occurs at the terminal methyl groups of the farnesyl chain, a strategic modification to slow oxidative metabolism .

Propertyδ-Tocotrienol-d6Non-Deuterated δ-Tocotrienol
Molecular FormulaC₂₇H₃₄D₆O₂C₂₇H₄₀O₂
Molecular Weight402.64 g/mol396.61 g/mol
Key Structural FeatureDeuterated farnesylUnsaturated farnesyl chain
SolubilityHydrophobicHydrophobic
Storage ConditionsFreezer (-20°C)Freezer (-20°C)

Physical and Spectroscopic Properties

δ-Tocotrienol-d6 is supplied as a liquid with a purity exceeding 96.5% . Its deuterated nature minimally alters physical properties but significantly impacts metabolic pathways. Spectroscopic data (e.g., NMR, HRMS) are typically provided by manufacturers like Vulcanchem and EOS Med Chem to confirm structural integrity .

Synthesis and Production

Synthetic Routes

The synthesis of δ-Tocotrienol-d6 involves deuterium exchange at specific positions of the farnesyl chain. Key steps include:

  • Deuterium Incorporation: Catalytic deuteration of terminal methyl groups using deuterated reagents (e.g., D₂O, D₂ gas) .

  • Purification: Chromatographic methods (e.g., HPLC) to achieve >96.5% purity .

  • Quality Control: Verification via H-NMR, HRMS, and TGA to confirm isotopic enrichment and absence of impurities .

SupplierProduct CodePurityPrice (Example)
VulcanchemVC0199161>98%Not listed
Larodan60-1013>98%€180 (5 mg)
EOS Med ChemCustom96.5%Custom quote

These suppliers provide certificates of analysis and safety data sheets (SDS) for research use .

Research Findings: Metabolic Stability and Bioactivity

Enhanced Metabolic Stability

Deuteration at the farnesyl chain’s terminal methyl groups reduces oxidative metabolism. A study comparing δ-Tocotrienol-d6 (d-DT3) with non-deuterated DT3 revealed:

  • In Vitro Stability: d-DT3 exhibited 2.5-fold slower degradation in hepatic microsomes compared to DT3 .

  • In Vivo Half-Life: d-DT3 demonstrated prolonged plasma retention in mice, improving bioavailability for radioprotection .

Parameterδ-Tocotrienol-d6Non-Deuterated DT3
Hepatic Degradation2.5× slowerBaseline
Plasma Half-LifeProlongedShort
BioavailabilityEnhancedLimited

Impact on G-CSF Induction

Surprisingly, d-DT3 showed reduced potency in stimulating granulocyte-colony stimulating factor (G-CSF) production in mice. This suggests that DT3’s metabolites, rather than the parent compound, may drive G-CSF induction .

Mechanistic Insights

The deuterated form serves as a metabolic tracer to study:

  • Oxidative Pathways: CYP450-mediated metabolism of tocotrienols.

  • Metabolite Roles: Identification of bioactive metabolites in radioprotection and cytokine regulation .

Applications in Research and Drug Development

Radioprotective Studies

δ-Tocotrienol-d6 is used to optimize radioprotective therapies. Its enhanced stability allows:

  • Improved Dosing Regimens: Reduced frequency of administration.

  • Mechanistic Elucidation: Tracking deuterated metabolites in irradiated tissues .

Biochemical Assays

The compound is employed in:

  • Enzyme Kinetics: Studying CYP450 isoforms involved in tocotrienol metabolism.

  • Mass Spectrometry: Quantifying deuterated metabolites in plasma or tissues .

Drug Development

Deuteration strategies are being explored to develop next-generation tocotrienols with optimized pharmacokinetics. Key targets include:

  • Cancer Therapy: Leveraging tocotrienol’s anticancer properties with improved bioavailability.

  • Cardiovascular Health: Modulating lipid profiles through stable metabolites .

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